molecular formula C24H18FNO3 B2587159 Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate CAS No. 446269-99-4

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate

Cat. No.: B2587159
CAS No.: 446269-99-4
M. Wt: 387.41
InChI Key: ZAHFKAJNDDHTHS-UHFFFAOYSA-N
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Description

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, features a unique structure that combines isoquinoline, methoxyphenyl, and fluorobenzoate moieties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with substituted benzaldehydes under acidic or basic conditions. The reaction may proceed through a series of steps including cyclization, condensation, and esterification.

Industrial Production Methods

Industrial production of this compound may involve the use of metal catalysts or catalyst-free processes in water to enhance the efficiency and yield of the synthesis. The choice of catalysts and reaction conditions can significantly impact the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate can undergo various types of chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate
  • Isoquinolin-1-yl(4-methoxyphenyl)methyl 4-fluorobenzoate

Uniqueness

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO3/c1-28-18-12-10-17(11-13-18)23(29-24(27)20-8-4-5-9-21(20)25)22-19-7-3-2-6-16(19)14-15-26-22/h2-15,23H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHFKAJNDDHTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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